molecular formula C17H18N6S B3014746 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 2380192-85-6

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B3014746
CAS No.: 2380192-85-6
M. Wt: 338.43
InChI Key: XSTDPHLDEBCHAW-UHFFFAOYSA-N
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Description

3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a thiophene ring and a piperazine moiety linked to a methylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine and thiophene groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be standard to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas (H₂) are typical.

    Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine (TEA) are frequently employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, G-protein coupled receptors (GPCRs), and ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Pyridin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
  • 3-[4-(4-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
  • 3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Uniqueness

The uniqueness of 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for certain applications, such as selective receptor binding or specific electronic properties in materials science.

Properties

IUPAC Name

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6S/c1-13-6-7-18-17(19-13)23-10-8-22(9-11-23)16-5-4-14(20-21-16)15-3-2-12-24-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTDPHLDEBCHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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